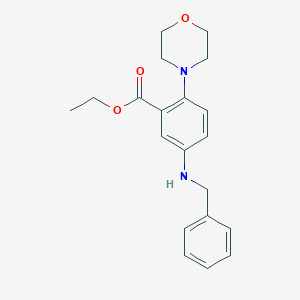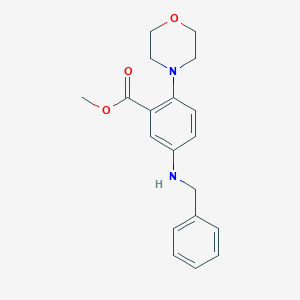![molecular formula C14H15Cl2NO2 B496528 {[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE](/img/structure/B496528.png)
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE is a chemical compound with the molecular formula C14H15Cl2NO2 It is characterized by the presence of a dichlorophenyl group, a furan ring, and a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE typically involves the reaction of 3,5-dichlorobenzaldehyde with furfurylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product. The reaction conditions generally include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethoxyethanamine
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-methoxypropylamine
- N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-methoxybutanamine
Uniqueness
{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}(2-METHOXYETHYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity, while the furan ring and methoxyethanamine moiety contribute to its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C14H15Cl2NO2 |
|---|---|
Molecular Weight |
300.2g/mol |
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C14H15Cl2NO2/c1-18-5-4-17-9-13-2-3-14(19-13)10-6-11(15)8-12(16)7-10/h2-3,6-8,17H,4-5,9H2,1H3 |
InChI Key |
WGOKOPRYPYQGAG-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
COCCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496445.png)

![4-amino-N-[2-({[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496447.png)
![Ethyl 5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496448.png)
![2-{5-[(4-bromobenzyl)amino]-1H-tetraazol-1-yl}ethanol](/img/structure/B496450.png)
![2-(4-Morpholinyl)-5-[(2,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B496451.png)

![Methyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B496453.png)
![Methyl 5-[(2,3-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496455.png)
![Methyl 5-[(2-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496456.png)
![1-{4-[5-({[3-(morpholin-4-yl)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B496458.png)
![1-(4-{5-[(Cyclopentylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B496462.png)
![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine](/img/structure/B496464.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496468.png)
